molecular formula C27H26N4OS B6083499 N~3~-(2,4-DIMETHYLPHENYL)-2-METHYL-4-[4-(METHYLSULFANYL)PHENYL]-1,4-DIHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOLE-3-CARBOXAMIDE

N~3~-(2,4-DIMETHYLPHENYL)-2-METHYL-4-[4-(METHYLSULFANYL)PHENYL]-1,4-DIHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOLE-3-CARBOXAMIDE

Cat. No.: B6083499
M. Wt: 454.6 g/mol
InChI Key: VEAVEGKUPMNALI-UHFFFAOYSA-N
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Description

N~3~-(2,4-Dimethylphenyl)-2-methyl-4-[4-(methylsulfanyl)phenyl]-1,4-dihydropyrimido[1,2-a][1,3]benzimidazole-3-carboxamide is a complex organic compound that belongs to the class of benzimidazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-(2,4-dimethylphenyl)-2-methyl-4-[4-(methylsulfanyl)phenyl]-1,4-dihydropyrimido[1,2-a][1,3]benzimidazole-3-carboxamide typically involves multi-step reactions One common method includes the condensation of 2,4-dimethylphenylamine with a suitable aldehyde to form an imine intermediate This intermediate then undergoes cyclization with a pyrimidine derivative under acidic or basic conditions to form the desired benzimidazole ring system

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Microwave-assisted synthesis is another method that can be employed to reduce reaction times and improve yields .

Chemical Reactions Analysis

Types of Reactions

N~3~-(2,4-Dimethylphenyl)-2-methyl-4-[4-(methylsulfanyl)phenyl]-1,4-dihydropyrimido[1,2-a][1,3]benzimidazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Tin(II) chloride, iron powder

    Substitution: Nitric acid, halogens

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction of a nitro group can yield amines.

Scientific Research Applications

N~3~-(2,4-Dimethylphenyl)-2-methyl-4-[4-(methylsulfanyl)phenyl]-1,4-dihydropyrimido[1,2-a][1,3]benzimidazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anticancer, antiviral, and antimicrobial properties.

Mechanism of Action

The mechanism of action of N3-(2,4-Dimethylphenyl)-2-methyl-4-[4-(methylsulfanyl)phenyl]-1,4-dihydropyrimido[1,2-a][1,3]benzimidazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~3~-(2,4-Dimethylphenyl)-2-methyl-4-[4-(methylsulfanyl)phenyl]-1,4-dihydropyrimido[1,2-a][1,3]benzimidazole-3-carboxamide is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-methyl-4-(4-methylsulfanylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N4OS/c1-16-9-14-21(17(2)15-16)29-26(32)24-18(3)28-27-30-22-7-5-6-8-23(22)31(27)25(24)19-10-12-20(33-4)13-11-19/h5-15,25H,1-4H3,(H,28,30)(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEAVEGKUPMNALI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=C(NC3=NC4=CC=CC=C4N3C2C5=CC=C(C=C5)SC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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